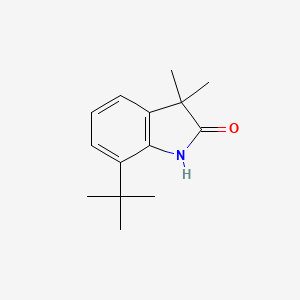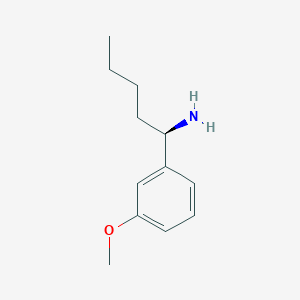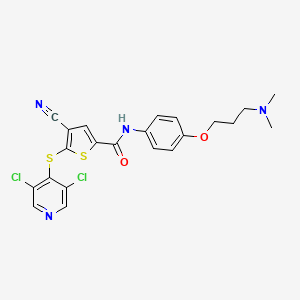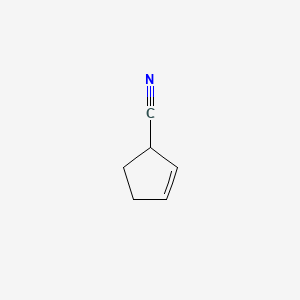
4,6-Dichloropyrimidine-5-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dichloropyrimidine-5-carbohydrazide is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are nitrogen-containing heterocycles that are widely recognized for their presence in nucleic acids and various pharmaceuticals. The compound is characterized by the presence of two chlorine atoms at positions 4 and 6, and a carbohydrazide group at position 5 on the pyrimidine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dichloropyrimidine-5-carbohydrazide typically involves the reaction of 4,6-dichloropyrimidine-5-carboxaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Dichloropyrimidine-5-carbohydrazide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Condensation Reactions: The carbohydrazide group can participate in condensation reactions with aldehydes and ketones to form hydrazones and hydrazides.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alkoxides.
Solvents: Ethanol, methanol, and dimethyl sulfoxide (DMSO).
Catalysts: Acid or base catalysts depending on the reaction type.
Major Products Formed
Hydrazones and Hydrazides: Formed from condensation reactions with aldehydes and ketones.
Substituted Pyrimidines: Formed from nucleophilic substitution reactions.
Applications De Recherche Scientifique
4,6-Dichloropyrimidine-5-carbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of various enzymes and biological pathways.
Medicine: Explored for its antiviral, antibacterial, and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4,6-dichloropyrimidine-5-carbohydrazide involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site or by interacting with essential cofactors. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4,6-dichloropyrimidine: Similar structure but with an amino group at position 2.
4,6-Dichloropyrimidine-5-carboxaldehyde: Precursor to 4,6-dichloropyrimidine-5-carbohydrazide.
2,4-Dichloropyrimidine: Lacks the carbohydrazide group at position 5.
Uniqueness
This compound is unique due to the presence of the carbohydrazide group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for the synthesis of novel heterocyclic compounds and for exploring new therapeutic applications.
Propriétés
Formule moléculaire |
C5H4Cl2N4O |
|---|---|
Poids moléculaire |
207.01 g/mol |
Nom IUPAC |
4,6-dichloropyrimidine-5-carbohydrazide |
InChI |
InChI=1S/C5H4Cl2N4O/c6-3-2(5(12)11-8)4(7)10-1-9-3/h1H,8H2,(H,11,12) |
Clé InChI |
MJZXFDXAPRDAMN-UHFFFAOYSA-N |
SMILES canonique |
C1=NC(=C(C(=N1)Cl)C(=O)NN)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![5-Amino-N-hydroxybenzo[d]thiazole-2-carboximidamide](/img/structure/B12971455.png)






